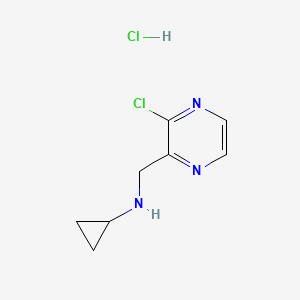

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

Description

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride (CAS: 1353979-80-2) is a cyclopropanamine derivative with a chloropyrazine moiety. Its molecular formula is C₈H₁₁Cl₂N₃, with an average mass of 220.097 g/mol and a monoisotopic mass of 219.033003 g/mol . The compound features a cyclopropane ring linked via a methylene bridge to a 3-chloropyrazine ring, with the amine group protonated as a hydrochloride salt. It is used in pharmacological research, particularly as a synthetic intermediate or precursor in drug discovery .

Properties

IUPAC Name |

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAEPBLVQXNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725508 | |

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-53-6 | |

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride typically involves the following steps:

Formation of the Pyrazine Intermediate: The starting material, 3-chloropyrazine, is reacted with formaldehyde and an amine to form the intermediate 3-chloropyrazin-2-ylmethylamine.

Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropane precursor under acidic conditions to yield the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing optimized reaction conditions and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of the pyrazine ring.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it suitable for drug development.

- Neuropharmacological Studies : The compound has shown promise in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. For instance, compounds with similar structures have been linked to the modulation of serotonin receptors and dopamine pathways, which are critical in treating disorders such as depression and schizophrenia .

Antitumor Activity

Research indicates that derivatives of chloropyrazine compounds exhibit antitumor properties. This compound could potentially inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Studies on related compounds have demonstrated their effectiveness against various cancer cell lines .

Inhibition of Enzymatic Activity

The compound may serve as an inhibitor of specific kinases involved in cancer progression. For example, Pim kinases, which are often overexpressed in several malignancies, could be targeted using this compound or its derivatives. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Study 1: Neuropharmacological Effects

In a study investigating the effects of similar compounds on cognitive function, researchers found that certain chloropyrazine derivatives improved memory retention in animal models. The administration of these compounds led to increased levels of BDNF (Brain-Derived Neurotrophic Factor), suggesting a neuroprotective effect that could be attributed to this compound .

Case Study 2: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of chloropyrazine derivatives against human breast cancer cell lines. Results demonstrated that these compounds induced significant apoptosis and inhibited cell proliferation through the activation of caspase pathways. This suggests that this compound may have similar properties worth exploring further .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

Heterocyclic Ring Impact: The 3-chloropyrazine core (as in the target compound) enhances π-π stacking interactions in enzyme binding, compared to pyrazole (e.g., ) or phenoxy (e.g., ) rings, which alter solubility and target selectivity . Pyrazine derivatives are more polar than phenyl-substituted analogues, affecting blood-brain barrier permeability .

Hydrochloride salts improve solubility in aqueous media, critical for in vitro assays .

Chlorine Position :

- The 3-chloro position on pyrazine minimizes steric hindrance compared to ortho or para positions, optimizing interactions with hydrophobic enzyme regions .

Pharmacological Potential

- Kinase Inhibition : The target compound’s pyrazine-cyclopropanamine scaffold is analogous to kinase inhibitors targeting EGFR or JAK2, where chlorine enhances halogen bonding .

- Antimicrobial Activity : Ethylamine derivatives (e.g., ) show higher Gram-negative bacterial inhibition than cyclopropanamine analogues, likely due to increased membrane permeability .

- CNS Applications : Isopropylamine variants (e.g., ) exhibit better CNS penetration than cyclopropanamine derivatives, attributed to lower polarity .

Physicochemical Properties

- Lipophilicity: The target compound’s LogP is estimated at 1.2–1.5, lower than phenyl-pyrazole derivatives (LogP ~2.1; ) but higher than phenoxy analogues (LogP ~0.8; ), influencing metabolic stability .

- Thermal Stability : Cyclopropanamine derivatives decompose at >200°C , whereas ethylamine analogues degrade at ~180°C , suggesting stronger intermolecular forces in the former .

Biological Activity

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, cognitive enhancement, and treatment of various disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is believed to exert its biological effects primarily through modulation of cyclic nucleotide signaling pathways. Cyclic AMP (cAMP) and cyclic GMP (cGMP) are critical second messengers involved in numerous physiological processes, including neuronal plasticity and survival. Inhibition of phosphodiesterases (PDEs), particularly PDE1, has been shown to increase levels of these cyclic nucleotides, thereby enhancing neuroplasticity and cognitive function .

Key Mechanisms:

- PDE Inhibition : By inhibiting PDE1, the compound can elevate cAMP and cGMP levels, which are essential for neuronal signaling and plasticity.

- Neuroprotection : Increased cyclic nucleotide levels contribute to neuroprotection during conditions such as stroke and neurodegenerative diseases .

- Cognitive Enhancement : The modulation of cAMP pathways is linked to improved cognitive functions, making this compound a candidate for treating cognitive deficits .

Neuroprotective Effects

Research indicates that this compound may facilitate neuroprotection in various models of neurological injury. For instance, studies have demonstrated its efficacy in enhancing recovery following ischemic events by promoting neuronal survival and reducing apoptosis .

Cognitive Enhancement

In animal models, this compound has shown promise in enhancing learning and memory. The elevation of cAMP levels is associated with the expression of neurotrophic factors that support synaptic plasticity .

Case Studies

- Stroke Rehabilitation : In a study involving animal models subjected to induced stroke, administration of the compound resulted in significant improvements in motor function and cognitive recovery compared to control groups. The underlying mechanism was attributed to enhanced neuroplasticity facilitated by increased cAMP levels .

- Neurodegenerative Models : In models mimicking Alzheimer's disease, the compound exhibited protective effects against β-amyloid-induced toxicity. This was linked to its ability to modulate cyclic nucleotide pathways that are disrupted in neurodegenerative conditions .

Research Findings

A summary of relevant research findings on this compound is presented in the table below:

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride, and how can reaction yields be optimized?

- Methodology : A common route involves reductive amination of 1-(3-chloropyrazin-2-yl)ethanone with cyclopropanamine derivatives. For example, sodium cyanoborohydride (NaBH3CN) in ethanol with ammonium acetate under reflux (50°C) can yield intermediates, followed by HCl salt formation . Optimization includes controlling stoichiometric ratios (e.g., NH4OAc as a catalyst) and purification via silica gel chromatography with gradients like 5% EtOAc in petroleum ether to achieve ~43% yield .

Q. What analytical techniques are effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Analyze proton environments (e.g., cyclopropane protons at δ 0.5–1.5 ppm, pyrazine aromatic signals at δ 8.0–9.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected [M+H]+ for C9H12ClN3·HCl: ~234.1 Da).

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (e.g., 365 nm) and compare chromatograms.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structural analogs be resolved?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., fluorophenyl or trifluoromethyl derivatives from ) and evaluate activity in standardized assays (e.g., enzyme inhibition or receptor binding).

- Statistical Meta-Analysis : Use tools like RevMan to aggregate data from studies (e.g., PubChem bioassay data) and identify confounding variables (e.g., solvent effects, assay sensitivity) .

Q. What mechanistic insights explain the reactivity of the chloropyrazine moiety in cross-coupling reactions?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density at the C-3 position of pyrazine, which is electron-deficient due to chlorine’s inductive effect.

- Experimental Validation : Use Suzuki-Miyaura coupling with Pd(PPh3)4 to substitute chlorine with aryl boronic acids; monitor reaction progress via TLC (Rf = 0.5 in PE:EtOAc 3:1) .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodology :

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and compare their IC50 values in target assays.

- X-ray Crystallography : Co-crystallize resolved enantiomers with target proteins (e.g., kinases) to determine binding modes .

Contradiction Analysis & Troubleshooting

Q. Why do yields vary significantly in reported syntheses of cyclopropanamine derivatives?

- Resolution :

- Catalyst Screening : Replace NaBH3CN with alternative reductants (e.g., BH3·THF) to improve efficiency.

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-reduced amines) and adjust reaction time/temperature .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.